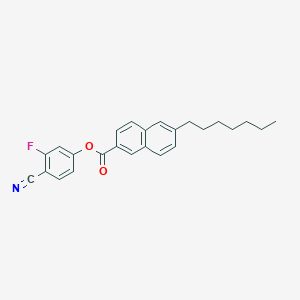
Methyl 3,6,9,12,15-pentaoxaheptacosan-1-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,6,9,12,15-pentaoxaheptacosan-1-oate is a complex organic compound belonging to the class of polyether esters. It is characterized by its long chain structure with multiple ether linkages, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,6,9,12,15-pentaoxaheptacosan-1-oate typically involves the esterification of 3,6,9,12,15-pentaoxaheptacosan-1-ol with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reactants and catalysts is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6,9,12,15-pentaoxaheptacosan-1-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3,6,9,12,15-pentaoxaheptacosan-1-oate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its role in the formulation of pharmaceuticals and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of Methyl 3,6,9,12,15-pentaoxaheptacosan-1-oate involves its interaction with various molecular targets and pathways. The compound’s polyether structure allows it to interact with biological membranes, potentially altering their properties and affecting cellular processes. Its ester group can undergo hydrolysis, releasing active metabolites that exert specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,6,9,12,15-Pentaoxaheptadecan-1-ol
- 3,6,9,12,15,18,21,24-Octaoxahexacosan-1-ol
- 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol
Uniqueness
Methyl 3,6,9,12,15-pentaoxaheptacosan-1-oate stands out due to its specific ester linkage, which imparts unique chemical and physical properties. Its long polyether chain provides flexibility and solubility characteristics that are advantageous in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
109460-73-3 |
|---|---|
Molecular Formula |
C23H46O7 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
methyl 2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C23H46O7/c1-3-4-5-6-7-8-9-10-11-12-13-26-14-15-27-16-17-28-18-19-29-20-21-30-22-23(24)25-2/h3-22H2,1-2H3 |
InChI Key |
ZRKMVZOGHHSISI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)

![3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile](/img/structure/B14328605.png)

![2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine](/img/structure/B14328613.png)


![3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole](/img/structure/B14328623.png)

![1-Methylidenespiro[3.5]non-6-ene](/img/structure/B14328637.png)
![N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine](/img/structure/B14328653.png)
![4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene](/img/structure/B14328659.png)

![1-Octyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14328672.png)
